[1,1'-Binaphthalene]-2,2'-diamine
Overview
Description
(R)-(+)-1,1′ -Binaphthyl-2,2′ -diamine is an axially dissymmetric binaphthyl ligand mainly used in enantioselective catalysis.
Scientific Research Applications
Diastereoselective Complex Formation : It serves as a scaffold for enantiomerically pure ligands in diastereoselective complex formation with iron(II) salts, offering potential in asymmetric catalysis and stereoselective synthesis (Constable et al., 2009).
Organocatalysis : It's used as a catalyst in the synthesis of chiral tacrine analogues through wet 1,1'-binaphthalene-2,2'-diamine-derived prolinamides, highlighting its role in producing pharmaceuticals with high enantioselectivity (Bañón-Caballero et al., 2013).
NMR Spectroscopy : Coupling with 2-formylphenylboronic acid allows for the accurate determination of enantiopurity of hydroxy acids and their derivatives using 1H NMR spectroscopy, which is crucial for chemical analysis and quality control (Mishra & Suryaprakash, 2015).
Asymmetric Catalysis : When additional chelating groups are attached to its nitrogen atoms, it becomes a potential ligand for asymmetric catalysis, which is a cornerstone in the synthesis of chiral molecules (Vyskocil et al., 2000).
Synthesis of Azaacenes : Through oxidative skeletal rearrangement, it enables access to U-shaped azaacenes, offering a method to prepare complex structures that are otherwise challenging to synthesize (Takeda et al., 2014).
Chiral Stationary Phases : Derivatives can be used as chiral stationary phases for separating commercially available chiral compounds, an essential application in chromatography for analytical and preparative purposes (Ryoo & Armstrong, 2007).
Fluorescent Sensing : Certain derivatives act as highly enantioselective fluorescent sensors, providing a visual and efficient way to detect and analyze chiral molecules (Xu et al., 2017).
Electrochemical Synthesis : It's synthesized through a sustainable protocol via oxidative homocoupling, indicating its potential in eco-friendly and efficient chemical synthesis processes (Fan et al., 2022).
Mechanism of Action
Target of Action
[1,1’-Binaphthalene]-2,2’-diamine, also known as BINAM, is primarily used as a chiral ligand in enantioselective catalysis . It interacts with various targets, including metal ions, to facilitate asymmetric reactions .
Mode of Action
BINAM acts as a chiral ligand, binding to metal ions and creating a chiral environment that can influence the stereochemical outcome of reactions . It is particularly noted for its use in asymmetric hydrogenations and cyclopropanations .
Biochemical Pathways
It is known to be involved in the oxidative skeletal rearrangement of binams, which involves the cleavage of a strong c–c single bond of the binaphthalene unit and nitrogen migration .
Pharmacokinetics
As a biochemical reagent, it is typically used in controlled laboratory settings rather than being administered to living organisms .
Result of Action
The primary result of BINAM’s action is the facilitation of asymmetric reactions, leading to the production of chiral compounds . In the context of gold nanoparticle synthesis, BINAM has been used as a capping ligand, influencing the size and properties of the resulting nanoparticles .
Action Environment
The action of BINAM can be influenced by various environmental factors. For instance, the temperature and solvent used can impact the effectiveness of BINAM as a ligand in catalysis . Additionally, the presence of other reagents or contaminants can also affect the outcome of the reactions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of [1,1’-Binaphthalene]-2,2’-diamine are largely determined by its structure. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific conditions of the biochemical reaction .
Cellular Effects
[1,1’-Binaphthalene]-2,2’-diamine can have various effects on different types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary greatly depending on the type of cell and the specific conditions .
Molecular Mechanism
The molecular mechanism of action of [1,1’-Binaphthalene]-2,2’-diamine involves a series of complex biochemical reactions. It can bind to various biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action can vary depending on the specific conditions and the presence of other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1,1’-Binaphthalene]-2,2’-diamine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of [1,1’-Binaphthalene]-2,2’-diamine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
[1,1’-Binaphthalene]-2,2’-diamine is involved in various metabolic pathways . It can interact with different enzymes and cofactors, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
[1,1’-Binaphthalene]-2,2’-diamine is transported and distributed within cells and tissues in a complex manner . It can interact with various transporters or binding proteins, and can also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of [1,1’-Binaphthalene]-2,2’-diamine can have various effects on its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSNKEOHDLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196328 | |
Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-22-6, 18531-95-8, 18741-85-0 | |
Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Binaphthyl-2,2'-diamine | |
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Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |
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Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |
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Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |
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Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |
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Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of [1,1'-Binaphthalene]-2,2'-diamine?
A1: this compound has the molecular formula C20H16N2 and a molecular weight of 284.35 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize BINAM derivatives?
A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, UV-Vis spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to characterize BINAM derivatives. [, , ]
Q3: How do BINAM derivatives contribute to asymmetric catalysis?
A3: BINAM derivatives often serve as chiral ligands in transition metal complexes, influencing the stereochemical outcome of reactions. Their rigid, C2-symmetric structure creates a chiral environment around the metal center, favoring the formation of one enantiomer over the other. [, , ]
Q4: Can you provide an example of a specific reaction where BINAM-derived catalysts show enantioselectivity?
A4: BINAM-derived thiophosphoramides effectively catalyze the enantioselective intramolecular selenoetherification of unsaturated alcohols in the presence of N-(2-nitrophenylselenenyl)succinimide and methanesulfonic acid. This reaction yields cyclic seleno ethers with good enantioselectivities. []
Q5: Are there any examples of BINAM derivatives being used as organocatalysts?
A5: Yes, wet, unsupported, and supported BINAM-derived prolinamides function effectively as organocatalysts in solvent-free enantioselective Friedländer condensations at room temperature. These reactions produce chiral tacrine analogues with excellent enantioselectivities. [, ]
Q6: How does modifying the structure of BINAM derivatives affect their activity?
A6: Structural modifications on the BINAM scaffold, such as introducing different substituents on the nitrogen atoms or the naphthalene rings, can significantly impact their properties. These changes can influence their conformational preferences, complexation abilities, and catalytic performance. [, , , ]
Q7: Can specific structural modifications enhance the enantioselectivity of BINAM-based catalysts?
A7: Yes, studies focusing on the selenoetherification of olefins found that attaching a 2-nitrophenyl group to the selenium atom, in conjunction with using BINAM-derived thiophosphoramides as catalysts, significantly enhanced the enantioselectivity of the reaction. []
Q8: Apart from catalysis, what other applications do BINAM derivatives have?
A8: BINAM derivatives find applications in:
- Chiral Recognition: They act as chiral selectors in chromatographic separations and sensors for enantiomeric excess determination. [, ]
- Supramolecular Chemistry: Their ability to form well-defined architectures through non-covalent interactions makes them attractive building blocks for supramolecular gels and assemblies. [, , ]
- Material Science: Incorporation of BINAM units into polymers or metal-organic frameworks can impart chirality and unique optical properties. [, ]
Q9: How is computational chemistry used in research involving BINAM derivatives?
A9: Computational methods like Molecular Mechanics (MM) calculations and Density Functional Theory (DFT) are valuable tools to:
- Predict the conformational preferences of BINAM derivatives in solution. []
- Study the electronic structure and properties of BINAM-metal complexes. []
- Gain insights into the mechanisms of BINAM-catalyzed reactions. []
Q10: What analytical techniques are used to monitor reactions involving BINAM derivatives?
A10: Researchers commonly employ techniques like High-Performance Liquid Chromatography (HPLC) to monitor the progress of reactions and determine the enantiomeric purity of products. [, ]
Q11: Are there any studies on the environmental impact of BINAM derivatives?
A11: While specific data on the ecotoxicological effects of BINAM derivatives might be limited, researchers are increasingly focusing on developing greener synthetic routes to these compounds, minimizing the use of hazardous reagents and solvents. For example, electrochemical methods have been explored for the synthesis of BINAM derivatives, potentially offering a more sustainable alternative to traditional approaches. []
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